(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate
Description
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is an organic compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 . This compound is known for its unique structure, which includes a carbamate ester functional group. It is typically used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDVWHEIMROHJ-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of N-methylcarbamic acid with 4-[chloro(hydroxyimino)methyl]benzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Carbamic acid, N-[[4-chloro-2-fluoro-5-[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester .
- **Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester .
Uniqueness
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is unique due to its specific structural features, such as the presence of a chloro(hydroxyimino)methyl group and a 1,1-dimethylethyl ester moiety. These structural elements contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate, with the CAS number 1428935-49-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 298.77 g/mol
- IUPAC Name : tert-butyl (Z)-(4-(chloro(hydroxyimino)methyl)benzyl)(methyl)carbamate
- Purity : 98% as per commercial sources .
Biological Activity Overview
The biological activity of this compound has been linked to various mechanisms, particularly in neuroprotection and anti-inflammatory responses. Key studies have demonstrated its potential effects on cell viability and inflammatory markers.
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Neuroprotective Effects :
- Research indicates that this compound may exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that compounds similar to this compound can inhibit Aβ aggregation and reduce oxidative stress markers in astrocytes .
- Anti-inflammatory Properties :
Case Studies and Research Findings
Discussion
The biological activity of this compound showcases its potential as a neuroprotective agent. Its ability to inhibit Aβ aggregation and modulate inflammatory responses positions it as a promising candidate for further research in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
